9-Methymyrrhone

Description

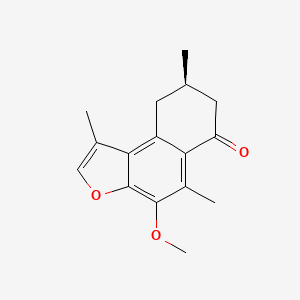

9-Methymyrrhone (CAS: 1809980-22-0) is a natural sesquiterpene isolated from Commiphora myrrha Engl. (myrrh) . It has a molecular formula of C₁₆H₁₈O₃, a molecular weight of 258.31 g/mol, and is characterized by a methoxy functional group . Its purity in commercial preparations is typically ≥98%, validated via HPLC-DAD, HPLC-ELSD, mass spectrometry (MS), and nuclear magnetic resonance (NMR) . The compound is supplied as a powder, stored at 2–8°C, and is exclusively used for non-medical research purposes .

Properties

IUPAC Name |

(8R)-4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-8-5-11-13-9(2)7-19-16(13)15(18-4)10(3)14(11)12(17)6-8/h7-8H,5-6H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLDTAQTJKXXFC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methymyrrhone typically involves the extraction from Commiphora myrrha herbs. The compound can be isolated and purified using various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material.

Chemical Reactions Analysis

Types of Reactions

9-Methymyrrhone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

9-Methymyrrhone has several scientific research applications, including:

Chemistry: Used as a reference standard and in content determination and identification experiments.

Biology: Studied for its potential biological activities and effects on various biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of natural product-based formulations and as a bioactive compound in various industrial applications

Mechanism of Action

The mechanism of action of 9-Methymyrrhone involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is known that the compound can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

(a) 2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one

- Molecular Formula : C₁₇H₂₀O₄ (exact structure unspecified)

- Source : Synthetic or natural (details unspecified)

- Unlike 9-Methymyrrhone, it includes an epoxy ring, which may enhance stability or alter pharmacokinetics .

(b) 2-Methoxy-5-acetoxyfuranogermacr-1(10)-en-6-one

- Molecular Formula : C₁₈H₂₂O₅

- Source : Synthetic or natural (details unspecified)

- Key Features : Contains both methoxy and acetoxy groups, which could influence solubility and metabolic pathways. The furan ring differentiates it from this compound’s sesquiterpene backbone .

(c) 9-Methoxy-9-(2-methoxyphenyl)

- Molecular Formula : C₂₁H₁₈O₃

- Source : Synthetic

- Key Features: A xanthenol derivative with dual methoxy substitutions. While structurally distinct from this compound, its methoxy groups may confer similar antioxidant or anti-inflammatory properties .

(a) Uvarigranol C (CAS: 172104-04-0)

- Molecular Formula : C₂₃H₂₄O₇

- Source : Liriope muscari and Ophiopogon japonicus

- Key Features : A cis-Eudesmane sesquiterpene glycoside , differing from this compound in its glycosidic linkage and additional hydroxyl groups. Its larger size (MW: 436.43 g/mol) may reduce membrane permeability compared to this compound .

(b) Saikosaponin I (CAS: 103629-71-6)

Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Key Functional Groups | Structural Class |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₈O₃ | 258.31 | Commiphora myrrha | Methoxy, sesquiterpene | Sesquiterpene |

| Uvarigranol C | C₂₃H₂₄O₇ | 436.43 | Liriope muscari | Hydroxyl, glycoside | Eudesmane glycoside |

| Saikosaponin I | C₄₈H₇₈O₁₇ | 927.12 | Bupleurum spp. | Saponin, triterpene | Triterpene saponin |

| Toringin | C₂₁H₂₀O₉ | 416.38 | Malus toringoides | Flavonoid, glycoside | Flavanone glycoside |

| Lucidenic acid B | C₂₇H₃₈O₇ | 474.59 | Ganoderma lucidum | Carboxylic acid, triterpene | Lanostane triterpenoid |

Analytical and Pharmacological Considerations

- Analytical Methods : this compound and its analogues are characterized using HPLC , MS , and NMR , ensuring structural integrity and purity .

- Methoxy groups in compounds like 9-Methoxy-9-(2-methoxyphenyl) are associated with enhanced antioxidant capacity .

- Stability : this compound’s stability under refrigeration (2–8°C) contrasts with Saikosaponin I, which may require lyophilization due to its glycosidic bonds .

Biological Activity

Overview of 9-Methymyrrhone

This compound is a natural compound derived from myrrh, a resin obtained from the Commiphora species. This compound has gained attention due to its potential therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, its effectiveness against Staphylococcus aureus and Candida albicans has been documented in laboratory settings.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound also displays significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. Research has shown that this compound can scavenge free radicals effectively, contributing to cellular protection.

Cytotoxic Effects on Cancer Cells

One of the most promising areas of research involves the cytotoxic effects of this compound on cancer cells. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells. This suggests its potential as an adjunctive treatment in cancer therapy.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus and Candida albicans |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Cytotoxic | Induces apoptosis in breast and colon cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various myrrh-derived compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 50 µg/mL. This finding underscores its potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Anti-inflammatory Mechanism

A study published in the Journal of Ethnopharmacology highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6.

Case Study 3: Cancer Cell Apoptosis

Research conducted at a prominent cancer research institute demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers in colon cancer cells. Flow cytometry analysis revealed that up to 70% of cells underwent apoptosis after exposure to 100 µM of the compound for 24 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.